molecular formula C14H17F2NO4 B558717 Boc-3,4-difluoro-D-phenylalanine CAS No. 205445-51-8

Boc-3,4-difluoro-D-phenylalanine

Cat. No. B558717
M. Wt: 301.29 g/mol
InChI Key: CYAOPVHXASZUDE-LLVKDONJSA-N
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Description

“Boc-3,4-difluoro-D-phenylalanine” is a chemical compound with the molecular formula C14H17F2NO4 . It is used in the discovery of pyrrolopyrimidine inhibitors of Akt as antitumor agents .


Molecular Structure Analysis

The molecular structure of “Boc-3,4-difluoro-D-phenylalanine” is characterized by the presence of a phenylalanine core, which is a common structure in many amino acids. This core is modified by the addition of two fluorine atoms at the 3 and 4 positions of the phenyl ring, and a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom .

Scientific Research Applications

  • Pharmaceutical Applications
    • Boc-3,4-difluoro-D-phenylalanine has been used in the synthesis of pyrrolopyrimidine inhibitors of Akt as antitumor agents .
    • The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
    • Fluorinated amino acids (FAAs) have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents .
    • They modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
    • This extends to metabolic properties of membrane permeability and reactivity . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

Safety And Hazards

When handling “Boc-3,4-difluoro-D-phenylalanine”, it’s important to avoid dust formation and inhalation. Contact with skin, eyes, or clothing should be avoided. Personal protective equipment, including face protection, should be worn. Ensure adequate ventilation when handling this compound .

Future Directions

“Boc-3,4-difluoro-D-phenylalanine” has potential applications in the development of antitumor agents . Its role in the discovery of pyrrolopyrimidine inhibitors of Akt suggests that it could be a valuable tool in cancer research .

properties

IUPAC Name

(2R)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAOPVHXASZUDE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371196
Record name Boc-3,4-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3,4-difluoro-D-phenylalanine

CAS RN

205445-51-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3,4-difluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205445-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-3,4-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro
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